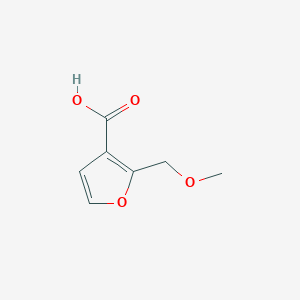

2-(methoxymethyl)furan-3-carboxylic Acid

説明

2-(Methoxymethyl)furan-3-carboxylic acid is a furan-based carboxylic acid derivative characterized by a methoxymethyl (-CH2OCH3) substituent at position 2 and a carboxylic acid (-COOH) group at position 3 of the furan ring.

Furan carboxylic acids are widely studied for their roles in organic synthesis, coordination chemistry, and pharmaceutical intermediates. For example, 2-[(furan-2-yl)methylene]malonic acid (a related bicarboxylic acid) is noted for its utility in synthesizing β-amino acids and bioactive compounds . The methoxymethyl group in the target compound may enhance solubility and modulate electronic effects compared to simpler alkyl or aryl substituents.

特性

分子式 |

C7H8O4 |

|---|---|

分子量 |

156.14 g/mol |

IUPAC名 |

2-(methoxymethyl)furan-3-carboxylic acid |

InChI |

InChI=1S/C7H8O4/c1-10-4-6-5(7(8)9)2-3-11-6/h2-3H,4H2,1H3,(H,8,9) |

InChIキー |

WIHCEXFTUOBULE-UHFFFAOYSA-N |

正規SMILES |

COCC1=C(C=CO1)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)furan-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of furan derivatives with appropriate reagents to introduce the methoxymethyl and carboxylic acid groups. For example, starting with 2-furylmethanol, the methoxymethyl group can be introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base. The carboxylic acid group can then be introduced through oxidation using reagents such as potassium permanganate or chromium trioxide .

Industrial Production Methods

Industrial production of 2-(methoxymethyl)furan-3-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, esterification, and subsequent hydrolysis to obtain the desired product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

2-(methoxymethyl)furan-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide[][3].

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Sodium hydride, potassium tert-butoxide, and other nucleophiles[][3].

Major Products Formed

Oxidation: Aldehydes, ketones.

Reduction: Alcohols.

Substitution: Various substituted furans depending on the nucleophile used[][3].

科学的研究の応用

2-(methoxymethyl)furan-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of polymers, resins, and other industrial chemicals

作用機序

The mechanism of action of 2-(methoxymethyl)furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to form covalent bonds with target molecules, leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell walls or interference with essential metabolic pathways. Similarly, its anticancer properties could be attributed to the inhibition of key enzymes involved in cell proliferation .

類似化合物との比較

Key Research Findings and Gaps

Synthetic Feasibility : While telescoped multicomponent reactions (e.g., using Meldrum’s acid) are well-established for furan carboxylic acids , the exact protocol for 2-(methoxymethyl)furan-3-carboxylic acid remains unverified.

Acidity and Solubility : The methoxymethyl group likely reduces crystallinity compared to methyl analogs, as seen in 2-methylfuran-3-carboxylic acid . Experimental validation of pKa and solubility is needed.

Biological Activity: No direct data exists for the target compound, but structurally related furan derivatives exhibit antimicrobial and anti-inflammatory properties .

生物活性

2-(Methoxymethyl)furan-3-carboxylic acid is a compound belonging to the furan family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, antioxidant properties, and potential interactions with biological molecules. The compound's unique structure, featuring a methoxymethyl group and a carboxylic acid functional group, contributes to its reactivity and potential therapeutic applications.

- Molecular Formula : C₈H₈O₃

- Molecular Weight : Approximately 168.15 g/mol

- Structure : The compound consists of a furan ring substituted with a methoxymethyl group and a carboxylic acid.

Antimicrobial Properties

Research indicates that 2-(methoxymethyl)furan-3-carboxylic acid exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains. For instance, in bioassays, this compound demonstrated effective inhibition against Escherichia coli and other environmental bacteria at concentrations as low as 1.8 µg/mL .

Antioxidant Activity

The antioxidant properties of furan derivatives have been well-documented. Compounds similar to 2-(methoxymethyl)furan-3-carboxylic acid have shown the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property suggests potential applications in preventing oxidative damage in cells and tissues.

The mechanism by which 2-(methoxymethyl)furan-3-carboxylic acid exerts its biological effects involves interactions with various molecular targets:

- Electrophilic Reactions : The compound may act as an electrophile, reacting with nucleophiles in biological systems, leading to covalent modifications of enzymes or proteins.

- Enzyme Interaction : It can modulate enzyme activities, potentially influencing metabolic pathways critical for cellular functions.

Study on Antimicrobial Activity

In a study published in PLOS ONE, researchers evaluated the swarming inhibition of several bacteria by furan-2-carboxylic acids, including derivatives similar to 2-(methoxymethyl)furan-3-carboxylic acid. The results indicated significant inhibition of bacterial motility at low concentrations, highlighting the compound's potential as an antibacterial agent .

| Bacterial Strain | Concentration (µg/mL) | Inhibition Effect |

|---|---|---|

| Escherichia coli | 1.8 | Significant |

| Burkholderia xenovorans | 2.3 | Significant |

Study on Antioxidant Properties

Another research highlighted the antioxidant capabilities of furan-based compounds through various assays measuring their ability to scavenge free radicals. The results indicated that these compounds could effectively reduce oxidative stress markers in vitro, suggesting their utility in therapeutic applications against oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。